molecular formula C20H42O3 B054136 1-O-Hexadecyl-2-O-methyl-rac-glycerol CAS No. 111188-59-1

1-O-Hexadecyl-2-O-methyl-rac-glycerol

Cat. No.: B054136
CAS No.: 111188-59-1
M. Wt: 330.5 g/mol
InChI Key: XAWCMDFDFNRKGK-UHFFFAOYSA-N
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Description

Hexadecyl Methyl Glycerol is a synthetic diacylglycerol with a hexadecyl chain at the sn-1 position and a methyl group at the sn-2 position. It is known for its ability to inhibit protein kinase C activity in human neutrophils, which prevents the respiratory burst induced by certain stimuli .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl Methyl Glycerol can be synthesized through the etherification of glycerol with long-chain alcohols. The process involves the use of homogeneous acid catalysts to facilitate the reaction. The reaction conditions typically include elevated temperatures and specific molar ratios of glycerol to the alcohol .

Industrial Production Methods: In industrial settings, the production of Hexadecyl Methyl Glycerol involves the direct etherification of glycerol with fatty alcohols. This method faces challenges such as poor miscibility between reactants and high viscosity of glycerol, which can hinder mass transfer in the reaction medium . Despite these challenges, the synthesis can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Hexadecyl Methyl Glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form simpler glycerol derivatives.

    Substitution: The hexadecyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized glycerol derivatives, reduced glycerol compounds, and substituted glycerol ethers.

Scientific Research Applications

Hexadecyl Methyl Glycerol has a wide range of applications in scientific research:

Mechanism of Action

Hexadecyl Methyl Glycerol exerts its effects by inhibiting protein kinase C activity. This inhibition occurs through the structural analog of diacylglycerol, which competes with natural diacylglycerol for binding to protein kinase C. The inhibition of protein kinase C prevents the activation of downstream signaling pathways, leading to the suppression of the respiratory burst in human neutrophils .

Comparison with Similar Compounds

Uniqueness: Hexadecyl Methyl Glycerol is unique due to its specific structural configuration, which allows it to effectively inhibit protein kinase C activity. This property distinguishes it from other glycerol ethers and makes it valuable in research focused on cellular signaling and immune modulation .

Properties

IUPAC Name

3-hexadecoxy-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWCMDFDFNRKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912020
Record name 3-(Hexadecyloxy)-2-methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111188-59-1
Record name 1-O-Hexadecyl-2-O-methylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexadecyloxy)-2-methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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